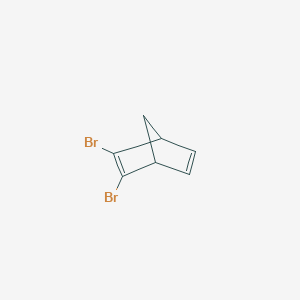
2,3-Dibromonorbornadiene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dibromonorbornadiene is an organic compound with the molecular formula C7H6Br2. It is a derivative of norbornadiene, a bicyclic hydrocarbon, where two bromine atoms are substituted at the 2 and 3 positions. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,3-Dibromonorbornadiene can be synthesized through several methods. One common approach involves the bromination of norbornadiene using brominating agents such as 1,2-dibromotetrachloroethane . Another method includes the use of p-toluenesulfonyl bromide as a bromine source, which provides a one-pot route to synthesize this compound in a yield of 37% .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The choice of brominating agent and reaction conditions can significantly impact the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Dibromonorbornadiene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be selectively substituted through Suzuki cross-coupling reactions.
Cycloaddition Reactions: It can participate in photoinduced intramolecular [2+2] cycloaddition to yield its valence isomer, quadricyclane.
Common Reagents and Conditions:
Suzuki Cross-Coupling: Typically involves palladium catalysts and organoboron reagents under mild conditions.
Cycloaddition: Requires UV light or heat to induce the reaction.
Major Products:
Substitution Products: Various substituted norbornadienes depending on the reagents used.
Cycloaddition Products: Quadricyclane, a strained molecule useful for energy storage applications.
Wissenschaftliche Forschungsanwendungen
2,3-Dibromonorbornadiene has several applications in scientific research:
Molecular Solar-Thermal Energy Storage: It is used in molecular solar-thermal (MOST) systems for storing solar energy.
Photoswitches: Employed in the development of fluorescent photoswitches for optical memory storage and biological imaging.
Polymer Synthesis: Utilized in ring-opening metathesis polymerization (ROMP) to create polynorbornadienes with various functional groups.
Wirkmechanismus
The mechanism of action of 2,3-dibromonorbornadiene in its applications involves its ability to undergo reversible photoisomerization. For instance, in MOST systems, it can absorb sunlight and convert to quadricyclane, storing energy in the process. The energy can be released by reversing the isomerization . In photoswitches, the compound’s fluorescence properties change upon photoisomerization, making it useful for imaging and memory storage .
Vergleich Mit ähnlichen Verbindungen
2-Bromo-3-chloronorbornadiene: Similar in structure but with different halogen substitutions, leading to varied reactivity and applications.
2,3-Dibromonorbornene: Another brominated derivative with different reactivity due to the absence of the diene structure.
Uniqueness: 2,3-Dibromonorbornadiene’s unique combination of bromine atoms and the norbornadiene structure provides distinct reactivity, making it particularly valuable in energy storage and photoswitching applications. Its ability to undergo selective substitution and cycloaddition reactions further enhances its versatility in synthetic chemistry.
Eigenschaften
Molekularformel |
C7H6Br2 |
|---|---|
Molekulargewicht |
249.93 g/mol |
IUPAC-Name |
2,3-dibromobicyclo[2.2.1]hepta-2,5-diene |
InChI |
InChI=1S/C7H6Br2/c8-6-4-1-2-5(3-4)7(6)9/h1-2,4-5H,3H2 |
InChI-Schlüssel |
RHFUUOTVAVJELK-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C=CC1C(=C2Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


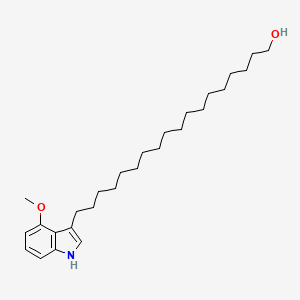

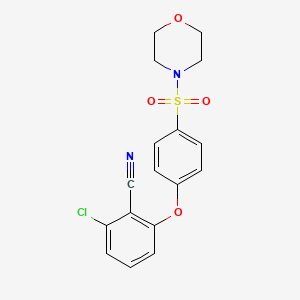
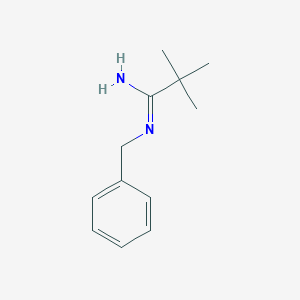
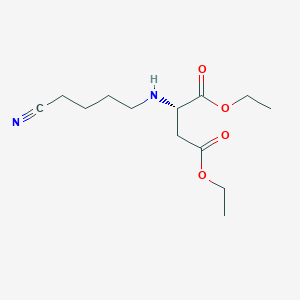
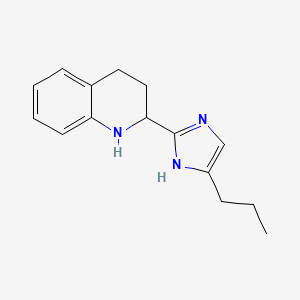
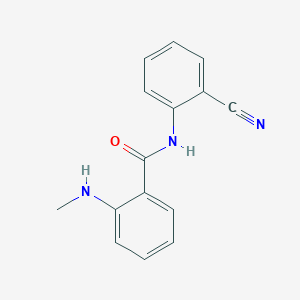
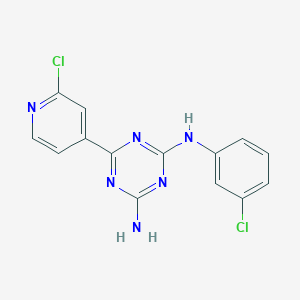
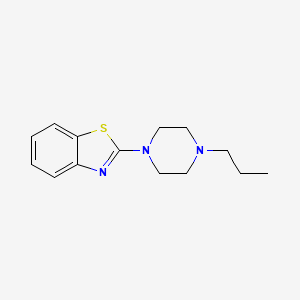
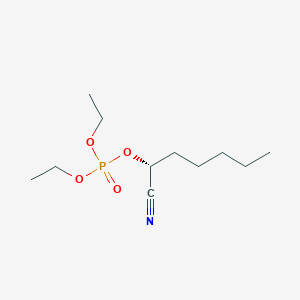
![(2-{2-[2-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetamido)acetamido]acetamido}acetamido)acetic acid](/img/structure/B15158251.png)
![1-Propanone, 1-[3-phenyl-2-[(phenylmethyl)seleno]-2-cyclobuten-1-yl]-](/img/structure/B15158252.png)
![4-(Pyridin-4-YL)-1,4-diazabicyclo[3.2.1]octane](/img/structure/B15158259.png)
![4-[8-(Methylamino)imidazo[1,2-a]pyrazin-5(1H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B15158264.png)
